molecular formula C7H10N2O2 B1342409 Ethyl 2-(1H-pyrazol-4-yl)acetate CAS No. 916084-27-0

Ethyl 2-(1H-pyrazol-4-yl)acetate

Cat. No. B1342409
M. Wt: 154.17 g/mol
InChI Key: PBZOICMRSLBUCV-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is used in research and is a part of the Chemistry Heterocyclic Building Blocks .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 2-(1H-pyrazol-4-yl)acetate, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(1H-pyrazol-4-yl)acetate consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including Ethyl 2-(1H-pyrazol-4-yl)acetate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .


Physical And Chemical Properties Analysis

Ethyl 2-(1H-pyrazol-4-yl)acetate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

1. Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles

  • Application Summary: Pyrazole compounds are used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles. This process involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine .
  • Method of Application: The reaction is facilitated by chloro(trimethyl)silane in the presence of pyridine at 90°C in ambient air .
  • Results: The process yields previously inaccessible 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .

2. Antimicrobial and Antioxidant Activity of Triazole, Pyrazole Containing Thiazole Derivatives

  • Application Summary: Pyrazole compounds are used in the synthesis of triazole and pyrazole containing thiazole derivatives, which have shown antimicrobial and antioxidant activity .
  • Method of Application: The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
  • Results: Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .

3. Synthesis of Imidazole Containing Compounds

  • Application Summary: Pyrazole compounds are used in the synthesis of imidazole containing compounds. These compounds have a broad range of chemical and biological properties .
  • Method of Application: The synthesis involves the reaction of glyoxal and ammonia .
  • Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

4. Synthesis of Biologically Important Nitrogen Heterocycles

  • Application Summary: Pyrazole compounds are used in the synthesis of biologically important nitrogen heterocycles .
  • Method of Application: The synthesis involves the reaction of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters under harsh anhydrous conditions .
  • Results: The process yields biologically important nitrogen heterocycles .

5. Synthesis of Imidazole Containing Compounds

  • Application Summary: Pyrazole compounds are used in the synthesis of imidazole containing compounds. These compounds have a broad range of chemical and biological properties .
  • Method of Application: The synthesis involves the reaction of glyoxal and ammonia .
  • Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

6. Synthesis of Biologically Important Nitrogen Heterocycles

  • Application Summary: Pyrazole compounds are used in the synthesis of biologically important nitrogen heterocycles .
  • Method of Application: The synthesis involves the reaction of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters under harsh anhydrous conditions .
  • Results: The process yields biologically important nitrogen heterocycles .

Safety And Hazards

Ethyl 2-(1H-pyrazol-4-yl)acetate is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Pyrazole derivatives, including Ethyl 2-(1H-pyrazol-4-yl)acetate, have potential applications in various fields. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research may focus on these areas.

properties

IUPAC Name

ethyl 2-(1H-pyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZOICMRSLBUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1H-pyrazol-4-yl)acetate

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